molecular formula C13H15ClO2S B2580846 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287332-02-7

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2580846
CAS RN: 2287332-02-7
M. Wt: 270.77
InChI Key: SZSWNOVXIYRTCJ-UHFFFAOYSA-N
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Description

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as MBPMS, is a chemical compound widely used in scientific research. It belongs to the family of sulfonyl chlorides and has a bicyclic structure. MBPMS is known for its ability to selectively protect primary alcohols in the presence of other functional groups, making it a valuable reagent in organic synthesis.

Mechanism of Action

The mechanism of action of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the formation of a sulfonate ester with the primary alcohol. This ester is stable under a variety of reaction conditions, allowing for the selective deprotection of the primary alcohol at a later stage in the synthesis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a stable and non-toxic reagent, making it suitable for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a protecting group is its high selectivity. This allows for the protection of primary alcohols in the presence of other functional groups, reducing the number of steps required in the synthesis of complex organic molecules. This compound is also stable under a variety of reaction conditions, making it a versatile reagent.
One limitation of using this compound is its sensitivity to moisture. It should be stored in a dry environment to prevent hydrolysis. Additionally, the deprotection of the primary alcohol requires harsh reaction conditions, which can be detrimental to other functional groups present in the molecule.

Future Directions

There are several future directions for the use of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One potential application is in the synthesis of complex natural products, where the selective protection of primary alcohols is critical. Additionally, the development of new protecting groups with improved selectivity and stability could lead to further advancements in organic synthesis.
Conclusion
In conclusion, this compound is a valuable reagent in scientific research. Its high selectivity and stability make it a useful protecting group for primary alcohols in the synthesis of complex organic molecules. While there are limitations to its use, there are also several future directions for the development and application of this compound in organic synthesis.

Synthesis Methods

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized by reacting 3-methylphenylcyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an enolate intermediate and results in the formation of this compound as a white solid. The yield of this reaction is typically high, making it an efficient and cost-effective synthesis method.

Scientific Research Applications

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is commonly used in organic synthesis as a protecting group for primary alcohols. It is known for its high selectivity, allowing for the protection of primary alcohols in the presence of other functional groups such as secondary alcohols, amines, and carboxylic acids. This makes it a valuable reagent in the synthesis of complex organic molecules.

properties

IUPAC Name

[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2S/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-17(14,15)16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSWNOVXIYRTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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